4-ethynyl-2,6-dipyridin-2-ylpyridine
Overview
Description
4-ethynyl-2,6-dipyridin-2-ylpyridine is a compound of interest in various scientific fields due to its unique structure and properties It consists of a pyridine ring substituted at the 2 and 6 positions with pyridin-2-yl groups and an ethynyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-2,6-dipyridin-2-ylpyridine typically involves the coupling of 2,6-dipyridin-2-ylpyridine with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,6-dipyridin-2-ylpyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-ethynyl-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 4-ethynyl-2,6-dipyridin-2-ylpyridine largely depends on its ability to coordinate with metal ions. The pyridine rings can donate electron density to metal centers, forming stable complexes. These complexes can exhibit unique electronic, photophysical, and catalytic properties, making them useful in various applications. The ethynyl group can also participate in π-π interactions and conjugation, further enhancing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,6-di(pyridin-2-yl)pyridine: Lacks the ethynyl group but has similar coordination properties.
4-ethynylpyridine: Contains the ethynyl group but lacks the additional pyridine rings.
2,2’6’,2’'-terpyridine: A related compound with three pyridine rings, often used in coordination chemistry.
Uniqueness
4-ethynyl-2,6-dipyridin-2-ylpyridine is unique due to the presence of both the ethynyl group and the pyridin-2-yl substituents. This combination allows for versatile coordination chemistry and the formation of complexes with distinct properties. The ethynyl group also provides additional reactivity, making this compound valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-ethynyl-2,6-dipyridin-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3/c1-2-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h1,3-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZANNDBAWDILOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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